3-(4-Propylphenoxy)azetidine
Overview
Description
3-(4-Propylphenoxy)azetidine is a nitrogen-containing heterocyclic compound . It’s a four-membered ring structure, which is an important class of compounds in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines are synthesized through various methods. One such method involves the use of Copper (II) chloride . Another approach is the visible-light-mediated intermolecular aza Paternò–Büchi reaction that utilizes the unique triplet state reactivity of oximes .Molecular Structure Analysis
The molecular formula of this compound is C12H17NO . The structure of azetidines is driven by the ring strain of approx. 25.4 kcal/mol . This ring strain endows azetidines with strong molecular rigidity as well as satisfactory stability .Chemical Reactions Analysis
Azetidines are involved in various chemical reactions. For instance, a visible-light-mediated intermolecular aza Paternò–Büchi reaction allows for [2+2] cycloaddition with a wide range of alkenes . This approach allows for the synthesis of highly functionalized azetidines from readily available precursors .Scientific Research Applications
Synthesis and Medicinal Chemistry
3-(4-Propylphenoxy)azetidine, as a part of the azetidine family, has seen significant research interest in the field of synthesis and medicinal chemistry. Denis et al. (2018) explored the synthesis of 3,3-Diarylazetidines, including derivatives similar to this compound, using a calcium(II)-catalyzed Friedel-Crafts reaction. This process allowed the production of azetidines that could be further modified into drug-like compounds (Denis et al., 2018).
Ye et al. (2011) discussed the versatile substrates for the synthesis of functionalized azetidines, highlighting the structural diversity and potential of these compounds in drug development (Ye, He, & Zhang, 2011).
Antitumor Potential
Greene et al. (2016) studied a series of 3-phenoxy-1,4-diarylazetidin-2-ones for their antiproliferative properties, discovering potent compounds with significant activity against breast cancer cells. This research underscores the potential of azetidine derivatives, such as this compound, in cancer therapy (Greene et al., 2016).
Parmar et al. (2021) synthesized thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, demonstrating significant anticancer activity and underscoring the potential of azetidine derivatives in developing new antitumor agents (Parmar et al., 2021).
Synthetic Chemistry Advancements
Mehra et al. (2017) highlighted the underdeveloped but significant potential of azetidine in synthetic chemistry, particularly for their use in catalytic processes and as candidates for ring-opening and expansion reactions (Mehra, Lumb, Anand, & Kumar, 2017).
Verbruggen et al. (1992) synthesized azetidine-2-carboxylic acid as a proline analogue, indicating the versatility of azetidine compounds in studying protein conformation and metabolism (Verbruggen, van Montagu, & Messens, 1992).
Future Directions
Azetidines have drawn major attention and remarkable advances have been achieved in their chemical syntheses . They hold great promise in current medicinal chemistry due to their desirable pharmacokinetic effects . Future research will likely focus on developing efficient synthetic strategies to access these 3D frameworks .
Properties
IUPAC Name |
3-(4-propylphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-10-4-6-11(7-5-10)14-12-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZDUMZXLCSDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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